molecular formula C10H11BrFNOS B13250776 1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one

1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13250776
M. Wt: 292.17 g/mol
InChI Key: BMCFRRYMQAGUDG-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound that contains a thiolane ring with a bromine and fluorine-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3-bromo-4-fluoroaniline with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino-thiolane structure. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluoroaniline: A precursor in the synthesis of 1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one.

    Thiolan-1-one derivatives: Compounds with similar thiolane ring structures but different substituents.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H11BrFNOS

Molecular Weight

292.17 g/mol

IUPAC Name

1-(3-bromo-4-fluorophenyl)iminothiolane 1-oxide

InChI

InChI=1S/C10H11BrFNOS/c11-9-7-8(3-4-10(9)12)13-15(14)5-1-2-6-15/h3-4,7H,1-2,5-6H2

InChI Key

BMCFRRYMQAGUDG-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=CC(=C(C=C2)F)Br)(=O)C1

Origin of Product

United States

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